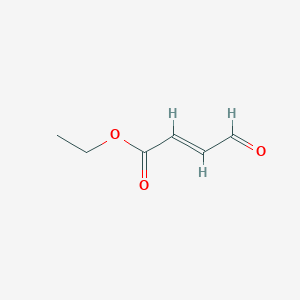

Ethyl trans-4-oxo-2-butenoate

Descripción general

Descripción

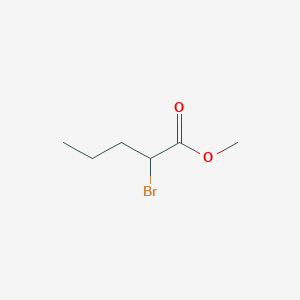

Synthesis Analysis

Ethyl trans-4-oxo-2-butenoate can be synthesized through different methodologies, including esterification and bromination reactions. One approach involves the reaction of 2-butenoic acid with ethanol in the presence of sulfuric acid, benzene, and tetramethyl ammonium chloride, achieving an 84% yield under optimized conditions (Chen Zhi-yun, 2007).

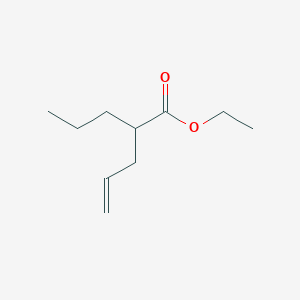

Molecular Structure Analysis

The molecular structure of ethyl trans-4-oxo-2-butenoate has been characterized using various analytical techniques, including IR spectroscopy, elementary analysis, and NMR spectroscopy. These techniques help confirm the molecular geometry, functional groups, and stereochemistry of the compound.

Chemical Reactions and Properties

Ethyl trans-4-oxo-2-butenoate participates in diverse chemical reactions, showcasing its chemical properties. For instance, it acts as a 1,4-dipole synthon in [4 + 2] annulation reactions with N-tosylimines, leading to highly functionalized tetrahydropyridines in excellent yields and complete regioselectivity (Xue-Feng Zhu et al., 2003). Additionally, it undergoes regio- and stereo-specific preparation from ethyl 4,4,4-trifluoro-2-butynote, demonstrating its versatility in palladium-catalyzed reactions (F. Qing & Yanmei Zhang, 1997).

Aplicaciones Científicas De Investigación

Enantioselective Cross-Coupling : It's used for enantioselective cross-coupling of racemic secondary allyl chlorides with alkylzincs (Lou & Fu, 2011).

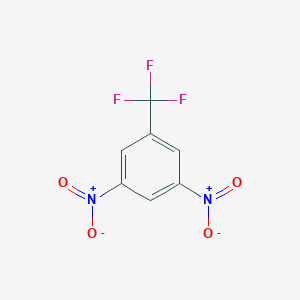

Synthesis of Trifluoromethyl-Substituted Molecules : It acts as a dienophile and a Michael acceptor in the synthesis of these molecules (Jiang, 2003).

Creation of Spirocyclopropane-Annelated 2-Deoxyhexose Derivatives : It's used in synthesizing racemic versions of these derivatives (Meijere et al., 2003).

Synthesis of Stereodefined Dienoates and Cyclopropylenoates : These compounds contain a trifluoromethyl group and are synthesized using ethyl trans-4-oxo-2-butenoate (Wang et al., 2003).

Study of Tautomeric Forms of Enaminones : It's used in synthesizing isomeric enaminones for this purpose (Brbot-Šaranović et al., 2001).

Synthesis of Polyfunctionalized Heterocyclic Compounds : Its use in this context offers significant potential in organic chemistry (Braibante et al., 2002).

Hydrogenation of Derivatives of 2-Oxo-4-(2-Thienyl)Butyric Acid : This is another specialized application in chemical synthesis (Slavinskaya et al., 1998).

Synthesis of All-Trans-Retinoic Acid and Beta-Carotene : Ethyl trans-4-oxo-2-butenoate serves as an intermediate in this synthesis (Babler & Schlidt, 1992).

Synthesis of (2Z)-En-4-Ynoic Acid Derivatives : It's used in the regio- and stereo-specific preparation of these derivatives containing a trifluoromethyl group (Qing & Zhang, 1997).

Synthesis of Functionalized Tetrahydropyridines : It's involved in phosphine-catalyzed annulation processes for this purpose (Zhu et al., 2003).

Potential HIV-1 Integrase Inhibitor : It exhibits enzymatic and antiviral activity, making it significant in medicinal chemistry (Vandurm et al., 2009).

Enantioselective Double Michael Addition Reactions : It's used in reactions to produce chiral tetrahydrothiophenes (Li et al., 2007).

Preparation of Unsaturated Conjugated Î2-Keto Esters : Ethyl 3-ethoxy-4-(triphenylphosphoranylidene)-2-butenoate serves as an alternative in this preparation (Moorhoff, 2002).

Gamma Substitution of an α-Unsaturated Ester : Ethyl 3-methyl-2-trimethylsilyl-3-butenoate demonstrates selective gamma substitution in research applications (Albaugh-Robertson & Katzenellenbogen, 1982).

Medicine Intermediate : Ethyl 4-Bromo-2-butenoate is used as an intermediate in medicine, noted for its yield and purity (Ning, 2002).

Flavor Component Synthesis : Ethyl trans:2-cis:4-decadienoate is synthesized for esters with pear-like odors (Jennings et al., 1964).

Photochemical Reactions : It's involved in photochemical reactions in methanol to produce various esters (Tokuda et al., 1978).

Synthesis of 4-Oxo-2-Butenoic Acids : Microwave-assisted aldol-condensation of glyoxylic acid provides methods for synthesizing these acids (Uguen et al., 2021).

Hydroformylation Catalysis : The cis-[PtCl2(PPh3)2]/SnCl2 bimetallic system, used in the hydroformylation of ethyl 3-butenoate, is highly active and regioselective under standard oxo-conditions (Moretti et al., 1987).

Safety And Hazards

Ethyl trans-4-oxo-2-butenoate is classified as a dangerous good for transport and may be subject to additional shipping charges . It is combustible, toxic if swallowed, and may cause an allergic skin reaction, severe skin burns, eye damage, and respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, wearing protective equipment, and ensuring adequate ventilation .

Direcciones Futuras

Ethyl trans-4-oxo-2-butenoate is an intermediate used to synthesize pharmaceutically active molecules . It is also used in the asymmetric catalytic alkynylation of acetaldehyde, producing attractive synthons with broad applications . These applications suggest potential future directions in pharmaceutical synthesis.

Propiedades

IUPAC Name |

ethyl (E)-4-oxobut-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O3/c1-2-9-6(8)4-3-5-7/h3-5H,2H2,1H3/b4-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDGAEBKMHIPSAC-ONEGZZNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501309387 | |

| Record name | Ethyl (2E)-4-oxo-2-butenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501309387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl trans-4-oxo-2-butenoate | |

CAS RN |

2960-66-9 | |

| Record name | Ethyl (2E)-4-oxo-2-butenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2960-66-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl (2E)-4-oxo-2-butenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501309387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Oxobutenoic acid, ethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(7S,9S)-9-acetyl-7-[tert-butyl(dimethyl)silyl]oxy-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B42138.png)